2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
Description
The compound 2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide (hereafter referred to as the "target compound") is a synthetic molecule featuring a cyclopenta[d]pyrimidinone core modified with a 3-(dimethylamino)propyl substituent at position 1 and a thioacetamide-linked 4-(trifluoromethoxy)phenyl group at position 2.
Key structural attributes include:
- Cyclopenta[d]pyrimidinone core: Provides rigidity and planar geometry for target binding.
- 3-(Dimethylamino)propyl side chain: Enhances solubility via tertiary amine functionality.
The compound’s anti-fibrotic activity is hypothesized to arise from dual mechanisms: suppression of collagen deposition and anti-inflammatory effects via TNFα pathway modulation .
Properties
IUPAC Name |
2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N4O3S/c1-27(2)11-4-12-28-17-6-3-5-16(17)19(26-20(28)30)32-13-18(29)25-14-7-9-15(10-8-14)31-21(22,23)24/h7-10H,3-6,11-13H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNWMZIUBCTHCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of oncology. This article delves into its structural characteristics, synthesis methods, and biological activities supported by various research findings.
Structural Characteristics
This compound features a complex structure that includes:
- Tetrahydro-cyclopenta[d]pyrimidine moiety
- Dimethylamino group
- Trifluoromethoxy-substituted phenyl group
These structural components contribute to its unique chemical properties and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. The following methods have been reported:
- Conventional Synthetic Routes : Multi-step reactions utilizing standard organic chemistry techniques.
- Microwave-Assisted Synthesis : This method enhances yields and reduces reaction times significantly, making it a favorable approach for synthesizing complex molecules like this one.
Anticancer Activity
Research indicates that this compound exhibits significant in vitro anti-tumor activity against HepG2 cell lines. This suggests its potential as an anticancer agent .
Mechanistic Insights
Molecular docking studies have revealed that this compound interacts with specific enzymes involved in cancer metabolism and progression. These interactions may underlie its observed biological activities and therapeutic potential .
Case Studies
Several studies have highlighted the biological activity of similar compounds with related structural motifs. For instance:
- A compound with a similar cyclopentapyrimidine core demonstrated significant inhibition of COX-II enzymes, which are implicated in inflammation and cancer progression .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C21H25F3N4O3S |
| Molecular Weight | 470.51 g/mol |
| Anticancer Activity | Significant against HepG2 cell lines |
| Synthesis Method | Microwave-assisted synthesis |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Mechanistic and Functional Divergence
While structural similarity (e.g., Tanimoto coefficient >0.85) suggests a 20% likelihood of shared gene expression profiles , biological outcomes are context-dependent. Key findings include:
- Anti-Fibrotic Activity: The target compound’s dimethylamino and trifluoromethoxy groups may synergize to enhance TNFα inhibition compared to Compound A’s diethylamino and difluorophenyl groups, which could reduce anti-inflammatory potency .
- Metabolic Stability : The trifluoromethoxy group in the target compound likely improves resistance to oxidative metabolism versus the chlorophenyl group in Compound B .
- Solubility: The dimethylamino side chain in the target compound balances lipophilicity and solubility better than the dichlorophenyl group in Compound C, which may limit bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
